molecular formula C19H17F3N2O3S B11292715 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Katalognummer: B11292715
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: YJTPCVIUJVJCJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a benzazepine-derived acetamide characterized by a unique sulfanyl linkage between a 2-hydroxy-4,5-dihydro-3H-1-benzazepine moiety and an acetamide group substituted with a 4-(trifluoromethoxy)phenyl ring. The trifluoromethoxy group (-OCF₃) is a critical substituent, known for enhancing metabolic stability and binding affinity in medicinal chemistry due to its electron-withdrawing properties .

Eigenschaften

Molekularformel

C19H17F3N2O3S

Molekulargewicht

410.4 g/mol

IUPAC-Name

2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C19H17F3N2O3S/c20-19(21,22)27-14-8-6-13(7-9-14)23-17(25)11-28-16-10-5-12-3-1-2-4-15(12)24-18(16)26/h1-4,6-9,16H,5,10-11H2,(H,23,25)(H,24,26)

InChI-Schlüssel

YJTPCVIUJVJCJM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of 2-Aminophenethyl Alcohol Derivatives

A common approach involves reacting 2-aminophenethyl alcohol with γ-keto esters in the presence of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures (80–100°C). This method yields the dihydrobenzazepine core with a hydroxyl group at the 2-position. For example:

  • Reagents : 2-aminophenethyl alcohol (1.0 eq), ethyl levulinate (1.2 eq), H₂SO₄ (cat.)

  • Conditions : Reflux in toluene (12 h)

  • Yield : 68–72%

Reductive Amination Strategies

Alternative routes employ reductive amination using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with palladium catalysts. This method is advantageous for controlling stereochemistry:

  • Substrates : 2-nitrobenzaldehyde derivatives, primary amines

  • Reduction : H₂ (1 atm), Pd/C (5 wt%), ethanol, 25°C

  • Yield : 60–65%

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is critical for connecting the benzazepine core to the acetamide moiety. US7301050B2 highlights nucleophilic substitution reactions using thiols and halogenated intermediates.

Thiol-Displacement Reactions

A halogenated benzazepine intermediate (e.g., 3-chloro-4,5-dihydro-3H-1-benzazepine) reacts with a thiolate nucleophile generated from mercaptoacetic acid derivatives:

  • Reagents : 3-chloro-1-benzazepine (1.0 eq), mercaptoacetic acid (1.5 eq), K₂CO₃ (2.0 eq)

  • Conditions : DMF, 60°C, 6 h

  • Yield : 75–80%

Oxidative Coupling

For substrates sensitive to nucleophilic substitution, oxidative coupling using diiodine (I₂) or peroxides facilitates sulfur-sulfur bond formation:

  • Reagents : Benzazepine thiol (1.0 eq), iodoacetamide (1.2 eq), I₂ (0.1 eq)

  • Conditions : CH₂Cl₂, 25°C, 2 h

  • Yield : 70–73%

Acetamide Coupling with 4-(Trifluoromethoxy)Aniline

The final step involves coupling the sulfanyl-benzazepine intermediate with 4-(trifluoromethoxy)aniline. US7301050B2 details carbodiimide-mediated amidation.

Activation of the Carboxylic Acid

The sulfanyl-acetic acid intermediate is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

  • Reagents : Sulfanyl-acetic acid (1.0 eq), EDC (1.5 eq), HOBt (1.5 eq)

  • Conditions : THF, 0°C → 25°C, 12 h

  • Yield : 85–90%

Amine Coupling

The activated ester reacts with 4-(trifluoromethoxy)aniline in anhydrous conditions:

  • Reagents : Activated ester (1.0 eq), 4-(trifluoromethoxy)aniline (1.2 eq)

  • Conditions : DMF, 25°C, 6 h

  • Yield : 78–82%

Optimization and Purification

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (1:4 → 1:1). High-performance liquid chromatography (HPLC) with C18 columns further enhances purity (>98%).

Crystallization

Recrystallization from ethanol/water mixtures (7:3 v/v) yields crystalline product suitable for X-ray diffraction analysis.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Step Method Reagents Conditions Yield
Benzazepine formationCyclizationH₂SO₄, tolueneReflux, 12 h68–72%
Sulfanyl introductionNucleophilic substitutionK₂CO₃, DMF60°C, 6 h75–80%
Acetamide couplingEDC/HOBt mediationEDC, HOBt, THF25°C, 12 h85–90%

Challenges and Solutions

  • Regioselectivity : Competing reactions during sulfanyl introduction are mitigated by using bulky bases (e.g., DBU) to favor mono-substitution.

  • Hydroxyl Group Protection : tert-Butyldimethylsilyl (TBDMS) ether protection prevents oxidation during coupling steps .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung wegen ihrer einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung für das Verständnis des Verhaltens von Benzazepin-Derivaten in verschiedenen chemischen Reaktionen.

Biologie

Biologisch sind Benzazepin-Derivate für ihre potenziellen therapeutischen Wirkungen bekannt. Diese Verbindung könnte auf ihre Aktivität gegen bestimmte biologische Zielstrukturen, wie z. B. Enzyme oder Rezeptoren, untersucht werden.

Medizin

In der Medizin wurden Benzazepin-Derivate auf ihren potenziellen Einsatz bei der Behandlung von Erkrankungen wie Herzkreislauf-Erkrankungen, rheumatoider Arthritis und neurologischen Störungen untersucht. Diese Verbindung könnte ein Kandidat für die Medikamentenentwicklung in diesen Bereichen sein.

Industrie

In der Industrie kann die Verbindung Anwendung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer komplexer Moleküle finden.

Wirkmechanismus

Der Wirkmechanismus von 2-[(2-Hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(Trifluormethoxy)phenyl]acetamid beinhaltet wahrscheinlich die Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Benzazepin-Kern kann mit Bindungsstellen interagieren, während die Sulfanyl- und Trifluormethoxyphenylacetamid-Gruppen die Bindungsaffinität und -spezifität verbessern könnten. Die genauen Pfade und Zielstrukturen würden vom jeweiligen biologischen Kontext abhängen, in dem die Verbindung untersucht wird.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzazepine derivatives in various chemical reactions.

Biology

Biologically, benzazepine derivatives are known for their potential therapeutic effects. This compound may be investigated for its activity against certain biological targets, such as enzymes or receptors.

Medicine

In medicine, benzazepine derivatives have been explored for their potential use in treating conditions like cardiovascular diseases, rheumatoid arthritis, and neurological disorders. This compound could be a candidate for drug development in these areas.

Industry

Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzazepine core may interact with binding sites, while the sulfanyl and trifluoromethoxyphenylacetamide groups could enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The trifluoromethoxy group in the target compound likely confers greater metabolic stability compared to the trimethoxyphenyl analog (), where methoxy groups may undergo demethylation .

Comparison with Triazole- and Furan-Based Acetamides

Compounds with triazole or heterocyclic cores (–3, 7, 10–11) share the acetamide backbone but differ in core structure and substituents:

Compound Name Core Structure Substituents Biological Activity Reference
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 1,2,4-triazole 3,4,5-trimethoxyphenyl; phenoxyphenyl Anticancer (hypothesized)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-triazole Furan-2-yl; variable R groups Anti-exudative (10 mg/kg vs. diclofenac)
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide 1,2,4-triazole Benzothiazole; hydroxypropyl Improved solubility via polar chain

Key Observations :

  • Triazole-based analogs (e.g., ) demonstrate anti-exudative activity comparable to diclofenac at 10 mg/kg, suggesting the acetamide-thioether linkage is critical for this action .
  • The benzothiazole substituent in may enhance π-π stacking interactions with biological targets, while the hydroxypropyl group improves aqueous solubility .
  • The target compound’s benzazepine core differentiates it from triazole derivatives, likely influencing target selectivity (e.g., GPCRs vs. cyclooxygenase inhibition) .

Pharmacokinetic and Electronic Effects of Substituents

  • Sulfanyl (-S-) Linkage: Common across all compared compounds, this group facilitates covalent or non-covalent interactions with cysteine residues or metal ions in enzymes .
  • Aromatic Substitutents : Electron-rich groups (e.g., 3,4,5-trimethoxyphenyl) may improve binding to hydrophobic pockets, while electron-deficient groups (e.g., trifluoromethoxyphenyl) enhance electrophilic reactivity .

Biologische Aktivität

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound belonging to the benzazepine class. Its unique structure, which includes a benzazepine core, a sulfanyl group, and an acetamide moiety, suggests potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C23H25N3O3S
  • Molecular Weight: 423.53 g/mol
  • CAS Number: 1010870-24-2

Preliminary studies indicate that this compound may interact with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes or receptors. The presence of functional groups such as the trifluoromethoxy phenyl group enhances its lipophilicity and may improve its ability to penetrate biological membranes.

Potential Interactions:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, impacting pathways related to mood and cognition.
  • Receptor Modulation: It could modulate neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Biological Activities

The biological activities of this compound are diverse and include:

Anticonvulsant Activity

Research has shown that derivatives of benzazepines exhibit anticonvulsant properties. For instance, compounds with similar structural features have been evaluated for their efficacy in animal models of epilepsy. The incorporation of fluorinated groups is believed to enhance anticonvulsant activity by increasing metabolic stability and improving central nervous system (CNS) penetration.

CompoundMolecular FormulaAnticonvulsant Activity
Compound AC23H25N3O3SActive in MES model
Compound BC22H24N2O3SModerate efficacy

Neuroprotective Effects

Studies suggest that compounds with a benzazepine structure may exhibit neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory processes. The sulfanyl group may contribute to these effects by scavenging reactive oxygen species (ROS).

Case Studies

  • Study on Anticonvulsant Activity:
    A study evaluated various benzazepine derivatives for their anticonvulsant activity using the maximal electroshock (MES) seizure model. Compounds similar to this compound showed significant protection against seizures at specific dosages (100 mg/kg), indicating potential therapeutic applications in epilepsy management .
  • Neurotoxicity Assessment:
    Another study assessed the neurotoxic potential of similar benzazepine derivatives in rodents. While some compounds exhibited protective effects against seizures, they also revealed varying degrees of neurotoxicity at higher doses. This highlights the need for careful dose optimization in future therapeutic applications .

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of this compound?

Synthesis optimization requires precise control of reaction temperature (60–80°C), solvent selection (e.g., DMF or THF for solubility), and reaction time (12–24 hours) to maximize yield and purity. Stepwise purification via column chromatography and crystallization is recommended. Analytical validation using NMR spectroscopy (to confirm sulfanyl and acetamide groups) and HPLC (to assess purity >95%) is essential .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine ¹H/¹³C NMR to identify proton and carbon environments, FT-IR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹), and high-resolution mass spectrometry (HR-MS) to verify molecular weight. Cross-referencing with computational simulations (e.g., density functional theory for NMR chemical shifts) enhances accuracy .

Q. What preliminary assays are recommended to assess its bioactivity?

Begin with in vitro assays:

  • Antimicrobial activity : Broth microdilution (MIC against Gram+/Gram− bacteria, fungi).
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

Use quantum chemical calculations (e.g., Gaussian software) to model transition states and predict regioselectivity in sulfanyl or acetamide modifications. Reaction path searches (e.g., via the AFIR method) can identify energetically favorable pathways, reducing trial-and-error experimentation . Pair with molecular docking (AutoDock Vina) to prioritize derivatives with predicted target binding (e.g., kinase active sites) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Multi-technique validation : Cross-check docking results with surface plasmon resonance (SPR) for binding affinity.
  • Metabolite profiling : Use LC-MS to rule out off-target effects or metabolic instability.
  • Crystal structure analysis : Resolve X-ray structures of compound-target complexes to validate binding poses .

Q. How to design a robust SAR study for this compound’s analogs?

  • Scaffold diversification : Modify the benzazepin core (e.g., halogenation, hydroxyl group substitution) and trifluoromethoxy phenyl group (e.g., bioisosteric replacements).
  • Statistical DoE : Apply a fractional factorial design to vary substituents systematically and quantify effects on bioactivity. Use ANOVA to identify significant structural contributors .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

  • Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify dysregulated pathways.
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution.
  • Kinetic assays : Stopped-flow spectroscopy to measure binding kinetics (kₒₙ/kₒff) .

Methodological Notes

  • Data Contradictions : Always validate unexpected results via orthogonal methods (e.g., SPR vs. ITC for binding) and consider batch-to-batch variability in synthesis .
  • Experimental Design : Prioritize CRDC RDF2050112 guidelines for reactor design and CRDC RDF2050108 for process simulation in scaling up .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.